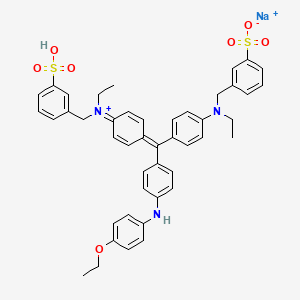
Coomassie blue R-250
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coomassie Blue R-250, also known as Coomassie Brilliant Blue R-250, is a disulfonated triphenylmethane dye. It is widely used in biochemistry for staining proteins in gel electrophoresis. The dye binds to proteins, allowing for their visualization and quantification. This compound is known for its reddish tint in the blue color of the dye, which differentiates it from its counterpart, Coomassie Blue G-250 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Coomassie Blue R-250 is synthesized through a series of chemical reactions involving triphenylmethane derivatives. The synthesis typically involves sulfonation and diazotization reactions, followed by coupling with aromatic amines. The final product is purified through crystallization and filtration processes .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of methanol, glacial acetic acid, and water as solvents. The dye is then dried and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: Coomassie Blue R-250 primarily undergoes non-covalent interactions with proteins. It does not participate in typical chemical reactions like oxidation, reduction, or substitution. Instead, it forms complexes with proteins through ionic interactions and Van der Waals forces .
Common Reagents and Conditions: The dye binds to proteins in acidic conditions, primarily through basic amino acids such as arginine, lysine, and histidine. The binding leads to a color change from reddish-brown to bright blue, with an absorption maximum at 595 nm .
Major Products Formed: The major product formed is the protein-dye complex, which is stable under acidic conditions and can be visualized on gels .
Wissenschaftliche Forschungsanwendungen
Coomassie Blue R-250 is extensively used in various scientific fields:
Chemistry: It is used for protein quantification in biochemical assays.
Biology: The dye is employed in gel electrophoresis to visualize and quantify proteins.
Medicine: this compound is used in diagnostic procedures to detect protein abnormalities.
Industry: The dye is used in the textile industry for coloring fabrics
Wirkmechanismus
Coomassie Blue R-250 is often compared with Coomassie Blue G-250. Both dyes are disulfonated triphenylmethane compounds, but G-250 has two additional methyl groups, giving it a greenish tint. While G-250 is more sensitive, R-250 provides better resolution and is more commonly used for protein detection .
Vergleich Mit ähnlichen Verbindungen
- Coomassie Blue G-250
- Brilliant Blue G
- Brilliant Blue R
Coomassie Blue R-250 stands out for its high resolution and ability to detect low concentrations of proteins, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C45H45N3NaO7S2+ |
|---|---|
Molekulargewicht |
827.0 g/mol |
IUPAC-Name |
sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1 |
InChI-Schlüssel |
NKLPQNGYXWVELD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)
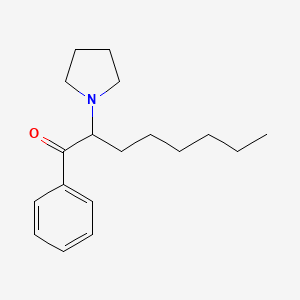
![[6-[(4R)-2-[(4S)-4-[(4E,6Z,11S,12R,13R,14E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766308.png)

![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,6R,8R,11S)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766321.png)
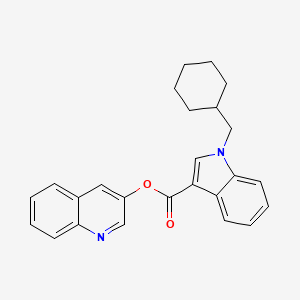
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S)-18-[(2S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766333.png)
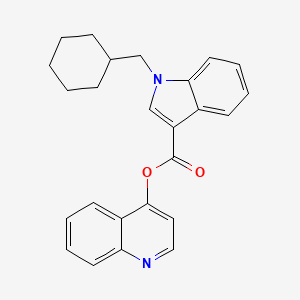
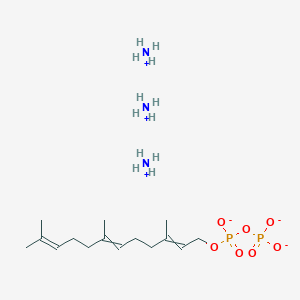
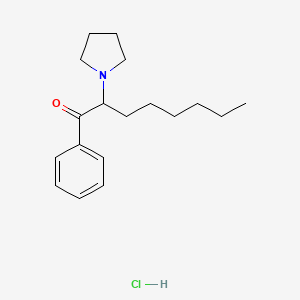
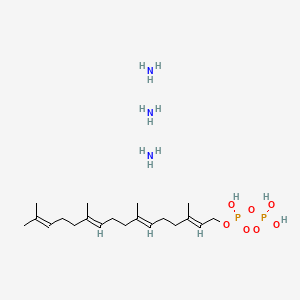
![[(2S,3R,4S,6S)-6-[(2R,4R,5S,6R)-2-[(1S,2R,3S)-3-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-2-hydroxy-1-methyl-butyl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]tetrahydropyran-4-yl]oxy-4-hydroxy-2-methyl-tetrahydropyran-3-yl] carbamate](/img/structure/B10766352.png)
![(1S,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766377.png)
